2-(3-叠氮丙基)-5-甲基-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

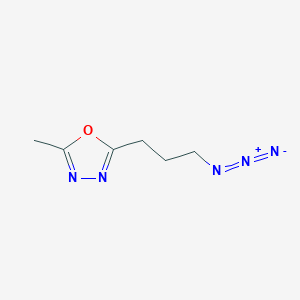

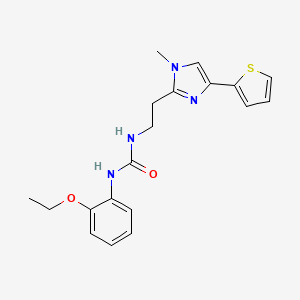

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the azide group, and a propyl (three-carbon) chain linking these two functional groups. The methyl group would be attached to the 5-position of the oxadiazole ring .Chemical Reactions Analysis

The azide group is known for its participation in click reactions, specifically the Huisgen 1,3-dipolar cycloaddition . The oxadiazole ring is generally stable but can participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of atoms and the presence of the functional groups. For example, the azide group is highly reactive and can contribute to the overall reactivity of the compound .科学研究应用

Material Sciences

Organic Azides as Cross-Linkers: Organic azides, including derivatives like 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole, are known for their reactivity and are used as cross-linkers in material sciences . They are involved in reactions such as the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, which are valuable in creating polymers and thermosets with enhanced physical properties .

Medicinal Chemistry

Cyclonucleosides Synthesis: In medicinal chemistry, cyclonucleosides are synthesized using diverse chemical approaches, including reactions involving organic azides . These compounds have rigid structures and are used as enzyme inhibitors and molecular probes, with potential applications in developing new nucleoside analogues .

Polymer Chemistry

RAFT-Based Polymers: The azide group’s reactivity is exploited in reversible addition–fragmentation chain transfer (RAFT) polymerization to create functional polymers. These polymers have applications in drug delivery, protein recognition, and as anti-fouling coatings .

Supramolecular Chemistry

Azide Derivatives in Synthesis: Azide derivatives play a crucial role in the synthesis of acyclic and cyclic nitrogen compounds, leading to the creation of new materials with significant biological properties. These include microporous organic networks and dendritic motifs, which have applications in medicinal and industrial purposes .

Catalysis

Surface Modification for Heterocatalysis: Azide-functionalized compounds are used for surface modification, particularly on metal oxides like zinc oxide. This modification is essential for creating organic-inorganic hybrids with applications in heterogeneous catalysis .

Photodynamic Therapy

Photosensitizers for Cancer Treatment: Phthalocyanines and other azide-containing compounds are developed as advanced photosensitizers for photodynamic therapy of cancer. They exhibit superior photoproperties and are involved in clinical trials to improve their photodynamic efficacy .

安全和危害

属性

IUPAC Name |

2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVCPKBPSQVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)